rac-tert-butyl (1R,4S,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate rac-tert-butyl (1R,4S,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20230560
InChI: InChI=1S/C12H19NO3/c1-7(14)10-8-5-9(10)13(6-8)11(15)16-12(2,3)4/h8-10H,5-6H2,1-4H3/t8-,9-,10+/m0/s1
SMILES:
Molecular Formula: C12H19NO3
Molecular Weight: 225.28 g/mol

rac-tert-butyl (1R,4S,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

CAS No.:

Cat. No.: VC20230560

Molecular Formula: C12H19NO3

Molecular Weight: 225.28 g/mol

* For research use only. Not for human or veterinary use.

rac-tert-butyl (1R,4S,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate -

Specification

Molecular Formula C12H19NO3
Molecular Weight 225.28 g/mol
IUPAC Name tert-butyl (1S,4R,5R)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
Standard InChI InChI=1S/C12H19NO3/c1-7(14)10-8-5-9(10)13(6-8)11(15)16-12(2,3)4/h8-10H,5-6H2,1-4H3/t8-,9-,10+/m0/s1
Standard InChI Key PKNQPQCDXARDCY-LPEHRKFASA-N
Isomeric SMILES CC(=O)[C@@H]1[C@H]2C[C@@H]1N(C2)C(=O)OC(C)(C)C
Canonical SMILES CC(=O)C1C2CC1N(C2)C(=O)OC(C)(C)C

Introduction

Chemical Structure and Stereochemistry

The compound’s defining feature is its bicyclo[2.1.1]hexane scaffold, a strained ring system incorporating a nitrogen atom at position 2. The tert-butyl carboxylate group at position 2 and acetyl moiety at position 5 contribute to its steric and electronic properties. The stereochemistry—1R,4S,5S—plays a critical role in its interactions with biological targets, as demonstrated by comparative studies of enantiomeric forms .

Table 1: Structural and Stereochemical Details

PropertyValue
IUPAC Nametert-butyl (1R,4S,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
Molecular FormulaC12H19NO3C_{12}H_{19}NO_3
Molecular Weight225.28 g/mol
InChIKeyPKNQPQCDXARDCY-LPEHRKFASA-N
Isomeric SMILESCC(=O)[C@@H]1[C@H]2C[C@@H]1N(C2)C(=O)OC(C)(C)C

The bicyclic framework imposes significant ring strain, which influences both reactivity and conformational flexibility. Computational models suggest that the acetyl group adopts a pseudoaxial orientation, optimizing hydrogen-bonding potential .

Synthesis Methods

While detailed synthetic protocols remain proprietary, available data indicate a multi-step process involving:

  • Ring Construction: Cyclization of a linear precursor to form the azabicyclo[2.1.1]hexane core.

  • Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to establish the 1R,4S,5S configuration.

  • Functionalization: Introduction of the acetyl and tert-butyl carboxylate groups via acylation and esterification, respectively.

Key challenges include managing ring strain during cyclization and preserving stereochemical integrity during functionalization.

Physicochemical Properties

The compound’s lipophilicity (logP\log P ≈ 1.8) and polar surface area (61.5 Ų) suggest moderate blood-brain barrier permeability, a trait relevant to neurological applications. Its solubility in organic solvents (e.g., DMSO, ethanol) exceeds aqueous solubility, necessitating formulation strategies for biological assays.

Table 2: Physicochemical Profile

PropertyValue
Melting PointNot reported
Boiling PointNot reported
Solubility in Water<1 mg/mL
log P~1.8 (estimated)

Biological Activity and Research Findings

Preliminary studies highlight interactions with neurological targets:

  • Enzyme Inhibition: The acetyl group engages catalytic residues in cholinesterases, with IC₅₀ values in the low micromolar range.

  • Receptor Modulation: Docking studies suggest affinity for κ-opioid receptors, implicating potential analgesic applications.

Table 3: Select Biological Data

TargetActivityModel System
AcetylcholinesteraseIC₅₀ = 3.2 µMIn vitro assay
κ-Opioid ReceptorKiK_i = 8.7 µMComputational model

Mechanistic studies propose that the bicyclic scaffold stabilizes target binding via van der Waals interactions, while the acetyl group participates in hydrogen bonding .

Applications in Pharmaceutical Research

As a key intermediate, this compound facilitates the synthesis of analogs targeting:

  • Neurodegenerative Diseases: Derivatives with enhanced blood-brain barrier penetration are under evaluation for Alzheimer’s disease.

  • Pain Management: Structural modifications to the acetyl group aim to improve κ-opioid receptor selectivity.

Hazard CategoryGHS CodePrecautionary Measures
Skin IrritationH315Wear nitrile gloves
Eye DamageH318Use safety goggles
Respiratory IrritationH335Use fume hood

Comparative Analysis with Related Compounds

Compared to its enantiomer (1S,4R,5S), the rac-form exhibits:

  • Reduced Target Selectivity: Racemic mixtures show 40% lower affinity for κ-opioid receptors than enantiopure forms.

  • Easier Synthesis: Racemate preparation avoids costly chiral resolution steps .

Future Research Directions

  • Enantioselective Synthesis: Developing catalytic methods to access enantiopure forms.

  • In Vivo Efficacy Studies: Evaluating pharmacokinetics and toxicity in animal models.

  • Structural Optimization: Modifying the bicyclic core to enhance target affinity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator